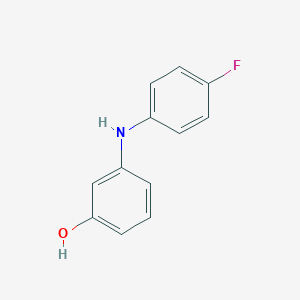
3-(4-Fluorophenylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenylamino)phenol is an organic compound with the molecular formula C12H10FNO. It is characterized by the presence of a fluorine atom attached to a phenyl group, which is further connected to an amino group and a hydroxyl group on a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with phenol, followed by reduction of the nitro group to an amino group. This reaction typically requires the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H2O2/HBr as reagents has been reported as a green and scalable method for synthesizing substituted phenols .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the specific reaction conditions.
Scientific Research Applications
3-(4-Fluorophenylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenylamino)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: This compound has a fluorine atom but lacks the amino group, resulting in different reactivity and applications.
4-Aminophenol: This compound has an amino group but lacks the fluorine atom, leading to variations in its chemical behavior and uses.
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds .
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-(4-fluoroanilino)phenol |
InChI |
InChI=1S/C12H10FNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H |
InChI Key |
LXYGWTJJXYKWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















